6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal
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Overview
Description
6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with a pent-2-en-1-yl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This compound shares a similar cyclopentyl ring structure but differs in the length of the carbon chain attached to the ring.
8-[(1R,2R)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This is a stereoisomer with a different configuration at the chiral centers.
Uniqueness
6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal is unique due to its specific structural features, including the position and configuration of the substituents on the cyclopentyl ring.
Properties
CAS No. |
827325-89-3 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]hexanal |
InChI |
InChI=1S/C16H26O2/c1-2-3-6-10-15-14(11-12-16(15)18)9-7-4-5-8-13-17/h3,6,13-15H,2,4-5,7-12H2,1H3/t14-,15-/m0/s1 |
InChI Key |
SCTOGUWAHTYDHV-GJZGRUSLSA-N |
Isomeric SMILES |
CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCC=O |
Origin of Product |
United States |
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